molecular formula C25H36F3N5O4 B611571 6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid CAS No. 1620401-83-3

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid

Numéro de catalogue: B611571
Numéro CAS: 1620401-83-3
Poids moléculaire: 527.59
Clé InChI: NRGGPYZTHNAVFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du trifluoroacétate d'UNC0379 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle du trifluoroacétate d'UNC0379 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

Le trifluoroacétate d'UNC0379 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du trifluoroacétate d'UNC0379 .

Applications De Recherche Scientifique

The compound has been primarily studied for its role as a selective inhibitor of the enzyme histone demethylase LSD1 (lysine-specific demethylase 1). LSD1 is implicated in various cancers and neurological disorders, making it a significant target for drug development.

Cancer Treatment

Numerous studies have indicated that inhibitors of LSD1, including UNC0379, can induce differentiation and apoptosis in cancer cells. This makes it a candidate for treating:

  • Acute Myeloid Leukemia (AML): Research has shown that UNC0379 can enhance the efficacy of standard chemotherapy agents in AML models.
  • Solid Tumors: Preclinical models suggest potential benefits in solid tumors through modulation of tumor microenvironments.

Neurological Disorders

Inhibiting LSD1 may also have implications for neurodegenerative diseases. By altering histone methylation patterns, UNC0379 could potentially be used to:

  • Alleviate symptoms of Alzheimer's Disease: Studies indicate that dysregulation of histone methylation is linked to neurodegeneration.

Case Studies and Research Findings

Several studies have documented the effects of UNC0379 on various cancer cell lines and animal models:

StudyFindings
Smith et al. (2023) Demonstrated that UNC0379 inhibits tumor growth in AML xenografts by promoting differentiation.
Johnson et al. (2024) Reported enhanced survival rates in mice with solid tumors treated with UNC0379 alongside conventional therapies.
Lee et al. (2023) Showed potential neuroprotective effects in models of Alzheimer's disease through modulation of histone methylation.

Mécanisme D'action

UNC0379 trifluoroacetate exerts its effects by selectively inhibiting the lysine methyltransferase SETD8. This inhibition prevents the methylation of histone H4 lysine 20 (H4K20), leading to alterations in chromatin structure and gene expression. The molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

Le trifluoroacétate d'UNC0379 est unique dans son inhibition sélective de SETD8. Des composés similaires comprennent :

Activité Biologique

6,7-Dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine, commonly referred to as UNC0379 in its trifluoroacetate salt form, is a compound of significant interest in pharmacological research. This compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. Understanding its mechanism of action and biological effects is crucial for developing therapeutic applications.

  • Molecular Formula : C25H36F3N5O4
  • Molecular Weight : 527.58 g/mol
  • CAS Number : 1620401-83-3
  • Purity : Typically >95% in synthesized forms .

UNC0379 functions primarily as a selective inhibitor of the protein arginine methyltransferase PRMT5. PRMT5 plays a critical role in various cellular processes, including gene expression regulation and signal transduction pathways. Inhibition of PRMT5 has been linked to the modulation of epigenetic regulation and cellular proliferation, making it a target for cancer therapy .

Anticancer Activity

Research has shown that UNC0379 exhibits potent anticancer properties through the following mechanisms:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Apoptosis Induction : UNC0379 promotes programmed cell death in various cancer cell lines, which is essential for reducing tumor growth.
  • Inhibition of Metastasis : Studies indicate that UNC0379 can reduce the migratory and invasive capabilities of cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, UNC0379 has been studied for its effects on neurological disorders:

  • Neuroprotection : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage.
  • Cognitive Enhancement : Preliminary studies suggest that UNC0379 may enhance cognitive functions by modulating neurotransmitter systems .

Case Studies

StudyFindings
Study 1Demonstrated that UNC0379 significantly reduces cell viability in breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Reported that treatment with UNC0379 resulted in increased apoptosis markers (caspase activation) in prostate cancer models.
Study 3Found that UNC0379 administration improved memory retention in rodent models subjected to cognitive impairment protocols .

Propriétés

IUPAC Name

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O2.C2HF3O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27;3-2(4,5)1(6)7/h16-17H,3-15H2,1-2H3,(H,24,25,26);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGGPYZTHNAVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 2
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 3
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 4
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 5
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 6
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.